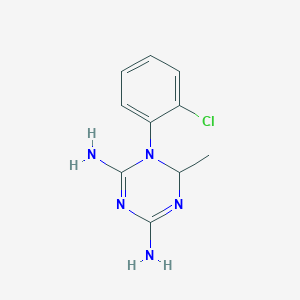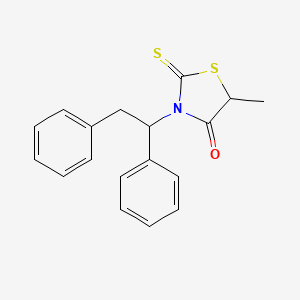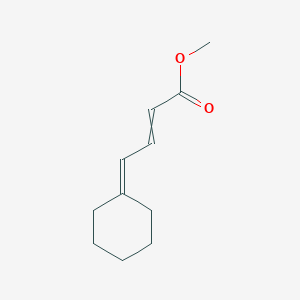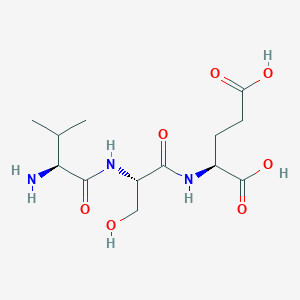![molecular formula C19H18N2O2 B14548619 3,3'-[Pentane-1,5-diylbis(oxy)]dibenzonitrile CAS No. 61947-46-4](/img/structure/B14548619.png)
3,3'-[Pentane-1,5-diylbis(oxy)]dibenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-[Pentane-1,5-diylbis(oxy)]dibenzonitrile is an organic compound characterized by the presence of two benzonitrile groups connected via a pentane-1,5-diylbis(oxy) linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Pentane-1,5-diylbis(oxy)]dibenzonitrile typically involves the reaction of 3,3’-dihydroxybenzonitrile with 1,5-dibromopentane under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of 3,3’-[Pentane-1,5-diylbis(oxy)]dibenzonitrile follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3’-[Pentane-1,5-diylbis(oxy)]dibenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Quinones
Reduction: Primary amines
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
3,3’-[Pentane-1,5-diylbis(oxy)]dibenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3’-[Pentane-1,5-diylbis(oxy)]dibenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-[Ethane-1,2-diylbis(oxy)]dibenzonitrile
- 3,3’-[Butane-1,4-diylbis(oxy)]dibenzonitrile
- 3,3’-[Hexane-1,6-diylbis(oxy)]dibenzonitrile
Uniqueness
3,3’-[Pentane-1,5-diylbis(oxy)]dibenzonitrile is unique due to its specific pentane-1,5-diylbis(oxy) linker, which imparts distinct structural and chemical properties compared to its analogs with shorter or longer alkyl linkers. This uniqueness can influence its reactivity, binding affinity, and overall functionality in various applications.
Properties
CAS No. |
61947-46-4 |
|---|---|
Molecular Formula |
C19H18N2O2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
3-[5-(3-cyanophenoxy)pentoxy]benzonitrile |
InChI |
InChI=1S/C19H18N2O2/c20-14-16-6-4-8-18(12-16)22-10-2-1-3-11-23-19-9-5-7-17(13-19)15-21/h4-9,12-13H,1-3,10-11H2 |
InChI Key |
QBWFEUIFTJMLQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCCCOC2=CC=CC(=C2)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-Ethoxybutyl)-2-[4-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B14548541.png)
![N-Butyl-N-[5-(4-methoxyphenyl)furan-2-YL]-2-methylpropanamide](/img/structure/B14548545.png)

![Propyl 6-chloro-2-[2-(2,4-dinitrophenyl)hydrazinylidene]hexanoate](/img/structure/B14548565.png)

![5-([1,1'-Biphenyl]-4-yl)-3-ethoxy-1H-1,2,4-triazole](/img/structure/B14548568.png)

![4-Methyl-2-[methyl(tetradecyl)amino]-5-nitrobenzoic acid](/img/structure/B14548586.png)
![2-Ethylhexyl [2-(pyridin-2-yl)ethyl]phosphonate](/img/structure/B14548591.png)



